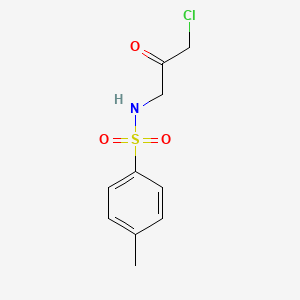

N-(3-Chloro-2-oxopropyl)-4-methylbenzenesulfonamide

Description

Properties

CAS No. |

4294-36-4 |

|---|---|

Molecular Formula |

C10H12ClNO3S |

Molecular Weight |

261.73 g/mol |

IUPAC Name |

N-(3-chloro-2-oxopropyl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C10H12ClNO3S/c1-8-2-4-10(5-3-8)16(14,15)12-7-9(13)6-11/h2-5,12H,6-7H2,1H3 |

InChI Key |

FYWPFRISLQPWSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(3-Chloro-2-oxopropyl)-4-methylbenzenesulfonamide typically involves the nucleophilic substitution of 4-methylbenzenesulfonamide with a 3-chloro-2-oxopropyl halide or equivalent electrophilic precursor. The key step is the formation of the sulfonamide linkage via reaction of the sulfonamide nitrogen with the halogenated oxopropyl moiety.

Detailed Synthetic Route

Representative Experimental Procedure

- A solution of 4-methylbenzenesulfonamide is dissolved in anhydrous acetone or dimethylformamide (DMF).

- Potassium carbonate is added as a base to deprotonate the sulfonamide nitrogen.

- 3-chloro-2-oxopropyl chloride is added dropwise, and the mixture is stirred at reflux temperature for several hours.

- After completion, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent such as dichloromethane.

- The organic layer is washed, dried, and concentrated.

- Purification is achieved by recrystallization or column chromatography to yield the target compound.

Alternative Routes and Variations

- Some patents describe the preparation of related sulfonamide derivatives via similar nucleophilic substitution reactions but may use different solvent systems or bases, such as triethylamine or sodium hydride, to optimize yields and purity.

- Modifications in the alkylating agent (e.g., different halogen substituents or protecting groups) can tailor the reactivity and selectivity of the synthesis.

Comparative Data Table of Preparation Methods

Research Findings and Analytical Data

- Purity and Characterization: The synthesized N-(3-Chloro-2-oxopropyl)-4-methylbenzenesulfonamide is typically characterized by melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm structure and purity.

- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity of intermediates and final products.

- Yield Optimization: Use of aprotic polar solvents such as DMF and bases like potassium carbonate enhances nucleophilicity and promotes higher yields. Controlled temperature and stoichiometry are critical to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions: N-(3-Chloro-2-oxopropyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Oxidation: Potassium permanganate in aqueous solution.

Major Products:

Nucleophilic Substitution: Substituted sulfonamides.

Reduction: Hydroxyl-substituted sulfonamides.

Oxidation: Carboxyl-substituted sulfonamides.

Scientific Research Applications

N-(3-Chloro-2-oxopropyl)-4-methylbenzenesulfonamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new drugs targeting various diseases.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-oxopropyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(3-Chloro-2-oxopropyl)-4-methylbenzenesulfonamide with structurally related compounds, highlighting key differences in substituents, molecular weight, and functional groups:

Crystallographic and Computational Tools

- Docking Simulations : Tools like AutoDock or Glide (implied in ) predict interactions, with GS and HS metrics guiding drug design .

Key Findings and Implications

Functional Group Impact : The chloro and oxo groups in the target compound confer distinct reactivity compared to methoxy () or triazolyl () substituents, influencing solubility, electrophilicity, and binding affinity.

Synthetic Flexibility: Sulfonamide cores tolerate diverse substitutions (e.g., quinolinyloxy, triazolyl), enabling tailored pharmacokinetic properties .

Biological Potential: While the target compound’s activity is uncharacterized, analogs with similar substituents show promise in PPARγ modulation and enantioselective synthesis .

Biological Activity

N-(3-Chloro-2-oxopropyl)-4-methylbenzenesulfonamide is an organic compound belonging to the sulfonamide class, characterized by its unique molecular structure, which includes a sulfonamide group attached to a benzene ring with additional chloro and oxo substituents. This compound has garnered attention within pharmacological research due to its potential biological activities, particularly in antibacterial and anticancer applications.

Chemical Structure and Properties

The molecular formula of N-(3-Chloro-2-oxopropyl)-4-methylbenzenesulfonamide indicates the presence of chlorine (Cl), nitrogen (N), oxygen (O), sulfur (S), carbon (C), and hydrogen (H). Its structural features contribute to its biological reactivity and interaction with various biological targets.

Table 1: Structural Characteristics of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Methylbenzenesulfonamide | Sulfonamide with a methyl group on benzene | Lacks chloro substitution; primarily antibacterial |

| 3-Chlorobenzenesulfonamide | Chlorine at the third position on benzene | No oxopropyl moiety; used in similar applications |

| N-(3-Chloropropyl)-4-methylbenzenesulfonamide | Propyl instead of oxopropyl | Different alkyl chain length; potential different reactivity |

Antibacterial Activity

Sulfonamides, including N-(3-Chloro-2-oxopropyl)-4-methylbenzenesulfonamide, are known for their antibacterial properties , primarily through the inhibition of bacterial folic acid synthesis. This mechanism disrupts DNA and RNA synthesis in bacteria, making them effective against various bacterial infections. The specific structural modifications in N-(3-Chloro-2-oxopropyl)-4-methylbenzenesulfonamide may enhance its efficacy compared to traditional sulfonamides.

Anticancer Potential

Recent studies have indicated that compounds similar to N-(3-Chloro-2-oxopropyl)-4-methylbenzenesulfonamide may possess anticancer properties . For instance, research into related sulfonamides has shown that they can inhibit specific cancer cell pathways, potentially through interactions with proteins involved in cell signaling and proliferation. The ability of this compound to inhibit enzymes or receptors related to cancer progression warrants further investigation.

The biological activity of N-(3-Chloro-2-oxopropyl)-4-methylbenzenesulfonamide may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Receptor Interaction : Its structural similarity to other bioactive molecules suggests potential interactions with cellular receptors that mediate inflammation or cell signaling.

- Chemical Reactivity : The presence of the chloro and oxo groups may facilitate reactions with biological molecules, enhancing its therapeutic potential.

Case Studies and Research Findings

Research into the biological activity of N-(3-Chloro-2-oxopropyl)-4-methylbenzenesulfonamide is still emerging. However, preliminary studies indicate promising results:

- A study on related sulfonamides demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Investigations into the anticancer effects revealed that certain derivatives exhibited IC50 values indicating effective inhibition of cancer cell lines, suggesting that modifications to the sulfonamide structure can enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-Chloro-2-oxopropyl)-4-methylbenzenesulfonamide, and what key reaction conditions are required?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving sulfonyl chlorides and amine intermediates. Key steps include:

- Step 1 : Reacting 4-methylbenzenesulfonyl chloride with a chloro-oxopropylamine precursor under anhydrous conditions.

- Step 2 : Maintaining inert atmospheres (e.g., nitrogen) to prevent hydrolysis of reactive intermediates.

- Step 3 : Purification via column chromatography using ethyl acetate/hexane gradients, followed by recrystallization from ethyl acetate .

- Critical Conditions : Temperature control (0–25°C), stoichiometric ratios (1:1.2 sulfonyl chloride:amine), and pH adjustment (neutral to slightly basic) to minimize side reactions like over-sulfonation .

Q. Which spectroscopic techniques are critical for confirming the structure of N-(3-Chloro-2-oxopropyl)-4-methylbenzenesulfonamide?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., sulfonamide NH at δ 7.8–8.2 ppm) and confirms chloro-oxopropyl and methylbenzene groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 302.04) and fragmentation patterns .

- X-ray Diffraction : Resolves crystal packing and torsional angles (e.g., dihedral angle between benzene and oxopropyl groups: ~19.4°) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer :

- Enzyme Inhibition : Acts as a sulfonamide-based inhibitor targeting carbonic anhydrase or proteases. Activity is assessed via fluorescence-based assays using recombinant enzymes .

- Receptor Binding : Radioligand displacement studies (e.g., using ³H-labeled analogs) quantify affinity for G-protein-coupled receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from dynamic processes or hydrogen bonding?

- Methodological Answer :

- Variable-Temperature NMR : Identifies tautomerism or rotational barriers (e.g., sulfonamide NH exchange broadening at 25°C vs. resolution at −40°C) .

- Crystallographic Validation : X-ray structures (refined via SHELXL) clarify static conformations and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing crystal packing) .

- DFT Calculations : Predict chemical shift variations due to intramolecular H-bonding using Gaussian09 with B3LYP/6-311++G(d,p) basis sets .

Q. What computational methods assist in predicting the biological targets of this compound?

- Methodological Answer :

- Molecular Docking : AutoDock Vina screens against Protein Data Bank (PDB) targets (e.g., carbonic anhydrase II, PDB ID 1CA2) to prioritize in vitro testing .

- MD Simulations : GROMACS assesses binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) and identifies key residues for mutagenesis studies .

Q. How can reaction yields be optimized when competing pathways (e.g., oxidation vs. substitution) occur during synthesis?

- Methodological Answer :

- DOE (Design of Experiments) : Varies solvent polarity (e.g., DMF vs. THF), temperature (0–40°C), and catalyst loading (e.g., pyridine for acid scavenging) to map optimal conditions .

- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., sulfonamide anion at 1350 cm⁻¹) to halt reactions at maximal yield .

Q. What strategies address challenges in crystallizing N-(3-Chloro-2-oxopropyl)-4-methylbenzenesulfonamide for structural studies?

- Methodological Answer :

- Co-Crystallization : Adds co-formers (e.g., nicotinamide) to enhance lattice stability via π-π stacking .

- Vapor Diffusion : Uses 2:1 ethyl acetate/hexane in hanging-drop setups to slow nucleation and improve crystal quality (R-factor < 0.05) .

Data Contradiction Analysis

Q. How to validate synthetic intermediates when unexpected byproducts form during multi-step synthesis?

- Methodological Answer :

- HPLC-PDA : Profiles reaction mixtures (C18 column, 0.1% TFA in H2O/MeCN) to isolate byproducts for HRMS/MS identification .

- Mechanistic Probes : Introduces isotopic labels (e.g., ¹³C in oxopropyl group) to trace rearrangement pathways via 13C NMR .

Q. How to reconcile discrepancies between in vitro enzyme inhibition and in vivo pharmacological activity?

- Methodological Answer :

- Metabolic Stability Assays : LC-MS/MS quantifies hepatic clearance (e.g., human microsomes, t1/2 > 60 min) to adjust dosing in animal models .

- Plasma Protein Binding : Equilibrium dialysis measures free fraction (e.g., fu > 5% for efficacy) to correlate in vitro IC50 with in vivo EC50 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.